Methyl benzoate

Transesterification Polyester intermediate Zeolite catalysis

Methyl benzoate delivers 1.9× higher vapor pressure (0.379 mmHg) than ethyl benzoate, enabling faster evaporation in coatings and stronger initial olfactory impact in fragrances. Its 17°C lower boiling point (199°C vs 216°C) reduces distillation energy costs. The simplest benzoate ester architecture maximizes molar efficiency in transesterification and hydrogenation, while catalyst-controlled selectivity enables divergent synthesis of methyl cyclohexanecarboxylate or benzyl alcohol from a single feedstock. Available in industrial (≥99.5%) and pharmaceutical (≥99.9%) grades; also recoverable from PET manufacturing byproduct streams for cost-effective non-pharma applications.

Molecular Formula C8H8O2
C6H5COOCH3
C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 93-58-3
Cat. No. B043278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzoate
CAS93-58-3
SynonymsClorius;  Methyl Benzenecarboxylate;  Methyl Benzoate;  NSC 9394;  Niobe Oil; 
Molecular FormulaC8H8O2
C6H5COOCH3
C8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyQPJVMBTYPHYUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)
0.02 M
2.1 mg/mL at 20 °C
In water, 2100 mg/L at 20 °C
In water, 2.038X10+3 mg/L at 25 deg
Soluble in ethanol, carbon tetrachloride, methanol;  miscible with diethyl ether
Miscible with alcohol, ether, methanol
Soluble in 3 parts of 60% alcohol, in most fixed oils, in ether
Soluble in propylene glycol;  insoluble in glycerin
Solubility in water: none
insoluble in water, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Methyl Benzoate (CAS 93-58-3) Technical Specifications and Procurement Baseline


Methyl benzoate (C₆H₅COOCH₃, MW 136.15 g/mol) is an aromatic ester formed by condensation of benzoic acid and methanol. It is a colorless liquid with a characteristic floral-fruity odor, boiling point of 199-199.6°C, melting point of -12.8°C, density of 1.0886 g/cm³ at 20°C, vapor pressure of 0.3790 mmHg at 25°C, and water solubility of 2.1 g/L at 25°C [1][2]. Commercially available in industrial (≥99.5%) and pharmaceutical (≥99.9%) purity grades, methyl benzoate is FDA-approved for food use under 21 CFR 172.515 and serves as a fundamental building block in fragrance, flavor, polymer intermediate, and specialty solvent applications [1][3].

Why Methyl Benzoate (CAS 93-58-3) Cannot Be Simply Replaced by Other Benzoate Esters or Aromatic Solvents


In-class substitution among aromatic esters—such as replacing methyl benzoate with ethyl benzoate, benzyl benzoate, or benzyl acetate—is not a neutral technical decision due to quantifiable differences in vapor pressure, boiling point, solvency power, and odor threshold that directly impact process efficiency, product performance, and regulatory compliance. Methyl benzoate exhibits a vapor pressure of 0.3790 mmHg at 25°C, approximately 1.9-fold higher than ethyl benzoate (0.1970 mmHg) and over 2-fold higher than benzyl acetate (0.1770 mmHg), affecting evaporation rates in coating applications and fragrance release profiles [1]. Its boiling point of 199°C is 17°C lower than ethyl benzoate (216°C) and 14°C lower than benzyl acetate (213°C), providing operational advantages in distillation-based purification and solvent recovery [1]. Furthermore, methyl benzoate possesses the simplest molecular architecture among benzoate esters (C₆H₅COOCH₃), offering the highest molar efficiency for benzoyl group transfer reactions and minimizing steric hindrance in transesterification and hydrogenation processes compared to bulkier ethyl, propyl, or benzyl analogs [2]. These differences are not marginal; they translate to measurable differences in reaction selectivity, energy consumption, and formulation economics.

Methyl Benzoate (CAS 93-58-3) Quantified Differentiation Evidence: Direct Comparative Data for Procurement Decision-Making


Transesterification Conversion and Selectivity: Methyl Benzoate vs. Dimethyl Terephthalate with Ethylene Glycol over Basic Zeolites

In liquid-phase transesterification with ethylene glycol over NaX zeolite catalyst, methyl benzoate achieved a conversion of 53.4% and a selectivity of 94.5% toward the desired 2-hydroxyethyl benzoate product. While the published study does not report parallel conversion data for dimethyl terephthalate (DMT) under identical conditions, the authors explicitly state that methyl benzoate's simpler molecular structure makes it a more tractable substrate for probing catalyst basicity and reaction mechanisms compared to DMT, which is sterically more encumbered due to its para-disubstituted aromatic ring [1].

Transesterification Polyester intermediate Zeolite catalysis

Vapor Pressure and Volatility: Methyl Benzoate vs. Ethyl Benzoate and Benzyl Acetate at 25°C

Methyl benzoate exhibits a vapor pressure of 0.3790 mmHg at 25°C, which is 92% higher (1.92-fold) than ethyl benzoate (0.1970 mmHg) and 114% higher (2.14-fold) than benzyl acetate (0.1770 mmHg). Its boiling point of 199°C is 17°C lower than ethyl benzoate (216°C) and 14°C lower than benzyl acetate (213°C) [1]. Water solubility follows the inverse trend: methyl benzoate (2.1 g/L) is 5-fold higher than ethyl benzoate (0.4215 g/L) but lower than benzyl acetate (3.1 g/L) [1].

Vapor pressure Volatility Fragrance release Solvent evaporation

Olfactory Impact and Odor Threshold: Methyl Benzoate Quantitative Sensory Differentiation

Methyl benzoate demonstrates a strong olfactory impact rated at 8/10 on industry-standard fragrance strength scales, with an odor detection threshold of approximately 110 parts per billion (ppb) [1]. This threshold indicates that methyl benzoate is sensorially detectable at extremely low airborne concentrations, enabling formulation at minimal dosage levels. In comparative vendor technical assessments, methyl benzoate is characterized as having 'High' solvency power relative to 'Medium' for ethyl benzoate and 'Low' for benzyl acetate, while its odor profile is distinctly described as 'floral-fruity' versus 'sweet-balsamic' for ethyl benzoate and 'jasmine-like' for benzyl acetate .

Odor threshold Fragrance strength Sensory impact Perfumery

Catalytic Hydrogenation Selectivity: Methyl Benzoate to Methyl Cyclohexanecarboxylate vs. Benzyl Alcohol

Under hydrogenation conditions using a ruthenium-based catalyst with methyl benzoate in methanol solution, methyl benzoate conversion reaches 95% with 96% selectivity toward methyl cyclohexanecarboxylate (aromatic ring hydrogenation product) [1]. In contrast, using a consecutive hydrogenation approach with K-MnO/γ-Al₂O₃ and Cu/SiO₂-C15.2 catalysts, methyl benzoate conversion of 89.2% is achieved with 84.1% selectivity toward benzyl alcohol (ester hydrogenolysis product) [2]. This demonstrates that methyl benzoate can be directed to two distinct high-value product streams—saturated cyclic ester (MCC) or benzylic alcohol (BzOH)—depending on catalyst selection, providing synthetic flexibility not equally available with substituted benzoate esters that may exhibit altered adsorption geometries or steric constraints.

Hydrogenation Selectivity Catalysis Ruthenium catalyst

Hydrolysis Kinetics and Isotopic Oxygen Exchange: Methyl Benzoate vs. p-Substituted Benzyl Benzoates

The kinetics of concurrent alkaline hydrolysis and isotopic oxygen exchange were determined for methyl benzoate, p-chlorobenzyl benzoate, p-methoxybenzyl benzoate, and related lactones [1]. Methyl benzoate, bearing the smallest alkyl group (methyl) among benzoate esters studied, exhibited hydrolysis kinetics that serve as the baseline reference for assessing steric effects in bulkier benzyl benzoate derivatives. The study attributes differences in kinetic behavior to relief of steric strain in the tetrahedral intermediate caused by the bulky benzyloxy group present in benzyl benzoates—a steric factor that is absent in the simpler methyl ester [1].

Alkaline hydrolysis Reaction kinetics Isotopic exchange Steric effects

Purification Feasibility: Methyl Benzoate Extractive Distillation Entrainer Selection and Purity Specifications

A systematic entrainer selection methodology based on COSMO-SAC thermodynamic calculations was developed specifically for the purification of methyl benzoate from mixtures containing close-boiling compounds such as benzyl alcohol and benzaldehyde [1]. This computational screening approach, validated by experimental vapor-liquid equilibrium measurements, enables rational selection of entrainers for extractive distillation of methyl benzoate-containing streams. Commercially, methyl benzoate is available in defined purity grades: ≥99.5% for industrial applications and ≥99.9% for pharmaceutical use, as quantified by HPLC analysis . While extractive distillation is a general separation technique, the publication of a dedicated COSMO-SAC screening study for methyl benzoate indicates its industrial relevance and the availability of validated purification protocols, which reduces procurement risk for applications requiring high-purity material.

Extractive distillation Entrainer selection Purification Industrial purity

Methyl Benzoate (CAS 93-58-3) Optimal Procurement Scenarios Based on Quantified Differentiation Evidence


Catalyst Screening and Transesterification Process Development

Methyl benzoate serves as an optimal model substrate for evaluating basic zeolite and heterogeneous catalyst performance in transesterification reactions. Its 53.4% baseline conversion and 94.5% selectivity toward 2-hydroxyethyl benzoate over NaX zeolite [1] provide a well-characterized reference system for benchmarking novel catalysts. The compound's minimal steric hindrance compared to dimethyl terephthalate enables clearer mechanistic interpretation of catalytic activity data, accelerating catalyst discovery and optimization workflows. Procurement of high-purity (≥99.5%) methyl benzoate is recommended for reproducible kinetic studies [2].

High-Volatility Fragrance Formulation and Industrial Coating Solvent

In applications where rapid evaporation and strong initial olfactory impact are required, methyl benzoate's vapor pressure of 0.3790 mmHg at 25°C—approximately 1.9× higher than ethyl benzoate and 2.1× higher than benzyl acetate [1]—provides measurable performance advantages. Its 110 ppb odor detection threshold [2] enables effective fragrance delivery at minimal use levels, while its 'High' solvency power ranking supports resin dissolution in coatings, inks, and adhesives [2][3]. Industrial-grade material (≥99.5%) is appropriate for these solvent applications.

Pharmaceutical and Fine Chemical Intermediate Synthesis via Selective Hydrogenation

Methyl benzoate enables divergent synthesis of two high-value intermediates from a single feedstock: methyl cyclohexanecarboxylate (96% selectivity at 95% conversion over Ru catalyst) [1] or benzyl alcohol (84.1% selectivity at 89.2% conversion over Cu/SiO₂ catalyst) [2]. This catalyst-controlled selectivity switching supports flexible manufacturing of pharmaceutical intermediates and fine chemicals without changing raw material inventory. Pharmaceutical-grade purity (≥99.9%) [3] is recommended for API-related synthesis to meet cGMP and USP <467> residual solvent requirements.

Industrial-Scale Purification and Recycling of PET Byproduct Streams

Methyl benzoate is a major byproduct in polyethylene terephthalate (PET) manufacturing via the Witten-Hercules (DMT) process [1]. The availability of a validated COSMO-SAC-based entrainer selection methodology for extractive distillation of methyl benzoate from mixtures with benzyl alcohol and benzaldehyde [2] enables cost-effective recovery and purification of this byproduct stream. This creates procurement opportunities for lower-cost, recycled-origin methyl benzoate suitable for non-pharmaceutical applications, with established purification protocols ensuring consistent quality at ≥99.5% purity [3].

Technical Documentation Hub

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